N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide
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Overview
Description
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide is a complex organic compound that features a piperazine ring, a benzamide group, and a tosyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Biochemical Pathways
For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Pharmacokinetics
Similar compounds have been reported to have high gastrointestinal absorption and are considered substrates for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have inhibitory effects on certain enzymes, which could potentially lead to changes in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential medicinal applications.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another compound with a similar structure, used in cancer research.
Uniqueness
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group, in particular, enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-15-7-9-17(10-8-15)32(30,31)21(24-20(28)18-5-3-4-6-19(18)23)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHFVDESIBMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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